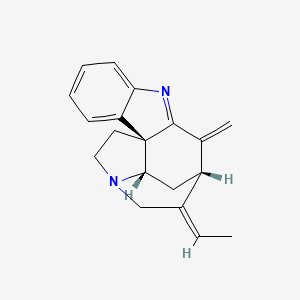
Valparicine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valparicine is a natural product found in Kopsia arborea with data available.
Applications De Recherche Scientifique
Pharmacological Applications
Valparicine has been primarily investigated for its antiparasitic and anticancer properties . Research indicates that compounds related to this compound exhibit activity against various pathogens and cancer cell lines.
Antiparasitic Activity
This compound and its analogs have shown promise in combating malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum. A study by Ōmura's research group highlighted the synthesis of 16-hydroxy-16,22-dihydroapparicine, which demonstrated weak activity against malaria parasites, suggesting that further modifications could enhance its efficacy against this disease .
Anticancer Properties
The antiproliferative effects of this compound have been explored through various studies. Extracts from plants containing this compound have been tested against multiple human cancer cell lines. For instance, dichloromethane extracts from Calotropis gigantea and Nerium oleander exhibited strong antiproliferative activities comparable to established chemotherapy agents . These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies.
Synthesis and Structural Insights
The synthesis of this compound has been achieved through several innovative chemical processes. Notably, a base-mediated intramolecular Diels–Alder cycloaddition of tryptamine-derived Zincke aldehydes has enabled efficient synthesis routes . This method not only streamlines the production of this compound but also allows for the exploration of structural modifications that could enhance its biological activity.
Metabolic Engineering
Recent advancements in metabolic engineering have opened new avenues for the production of this compound in plant systems. By manipulating biosynthetic pathways in plants like Catharanthus roseus, researchers aim to increase the yield of this compound and its derivatives . This approach highlights the potential for sustainable production methods for valuable alkaloids.
Case Study 1: Antimalarial Activity
A comprehensive study evaluated the antimalarial properties of synthesized compounds related to this compound. The results indicated that while initial compounds showed limited efficacy, further structural modifications led to enhanced activity against resistant strains of malaria .
Case Study 2: Anticancer Efficacy
In another study, extracts containing this compound were tested on various cancer cell lines, including MCF-7 and MDA-MB-231. The results demonstrated significant growth inhibition, suggesting that this compound could be a candidate for further development as an anticancer agent .
Data Table: Summary of this compound Applications
Propriétés
Formule moléculaire |
C19H20N2 |
|---|---|
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
(1R,11S,12E,17S)-12-ethylidene-10-methylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,8-tetraene |
InChI |
InChI=1S/C19H20N2/c1-3-13-11-21-9-8-19-15-6-4-5-7-16(15)20-18(19)12(2)14(13)10-17(19)21/h3-7,14,17H,2,8-11H2,1H3/b13-3-/t14-,17+,19-/m1/s1 |
Clé InChI |
KFXIUXCXSKTCNK-ZKHUDAJZSA-N |
SMILES isomérique |
C/C=C\1/CN2CC[C@@]34[C@@H]2C[C@@H]1C(=C)C3=NC5=CC=CC=C45 |
SMILES canonique |
CC=C1CN2CCC34C2CC1C(=C)C3=NC5=CC=CC=C45 |
Synonymes |
valparicine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















